Regioisomeric Differentiation: Para-Nitro vs. Meta-Nitro Lipophilicity and Predicted Toxicity
The target compound, 1-(3-methoxypropoxy)-4-nitrobenzene, has a computed XLogP3 of 2.4, while its regioisomer 1-(3-methoxypropoxy)-3-nitrobenzene (CAS 1041399-44-3) has a LogP of 2.53, representing a ΔLogP of +0.13 for the meta isomer [1]. This difference in lipophilicity is accompanied by a divergent predicted toxicity profile: a QSAR study spanning numerous nitroaromatic compounds found that para-nitro positional isomers are predicted to be more toxic than their meta-nitro counterparts [2]. Consequently, procurement of the correct regioisomer is essential for any environmental hazard screening or toxicological profiling campaign where nitro-position-dependent toxicity is a endpoint.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) and predicted toxicity rank |
|---|---|
| Target Compound Data | XLogP3 = 2.4; para-nitro substitution (predicted higher toxicity class) |
| Comparator Or Baseline | 1-(3-Methoxypropoxy)-3-nitrobenzene, LogP = 2.53; meta-nitro substitution (predicted lower toxicity class) |
| Quantified Difference | ΔLogP = +0.13 (meta > para); predicted toxicity order: para-NO₂ > meta-NO₂ |
| Conditions | XLogP3 computed by PubChem; LogP from Chemsrc; QSAR model predictions from Kuz'min et al. (2016) using simplex descriptors and random forest modeling |
Why This Matters
A LogP shift of 0.13 and opposing predicted toxicity ranks between regioisomers can alter a compound's environmental hazard classification, requiring separate toxicological assessment and precluding direct interchange of para and meta isomers.
- [1] PubChem CID 53255578, XLogP3 2.4; Chemsrc CAS 1041399-44-3, LogP 2.53330. View Source
- [2] Kuz'min, V.E.; Artemenko, A.G.; Kovdienko, N.A. et al. (2016) Computational assessment of environmental hazards of nitroaromatic compounds: influence of the type and position of aromatic ring substituents on toxicity. Structural Chemistry, 27, 191–198. View Source
